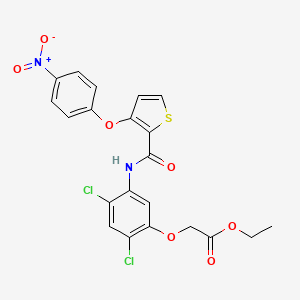![molecular formula C8H15NO2 B2605289 8-Oxa-2-azaspiro[4.5]decan-4-ol CAS No. 2306278-15-7](/img/structure/B2605289.png)
8-Oxa-2-azaspiro[4.5]decan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-2-azaspiro[4.5]decan-4-ol is a chemical compound with the CAS Number: 2306278-15-7 . It has a molecular weight of 157.21 .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The IUPAC Name of this compound is this compound . The InChI Code is 1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2 .Chemical Reactions Analysis
The compound is synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The synthesis process involves reactions with these compounds, leading to the formation of the 8-oxa-2-azaspiro[4.5]decane structure .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Researchers have developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents. This compound shows promise for producing biologically active compounds with significant applications in drug discovery (Ogurtsov & Rakitin, 2020).
Potential Anticancer Activity
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent activity against various human cancer cell lines. Among these compounds, specific derivatives showed remarkable potency, highlighting their potential as candidates for further development in cancer treatment (Yang et al., 2019).
Anti-inflammatory and Anti-asthmatic Predictions
Isoxazoline compounds derived from Xanthoceras sorbifolia Bunge, structurally similar to 8-Oxa-2-azaspiro[4.5]decan-4-ol, have been predicted to show potential anti-asthmatic and anti-anaphylaxis activities. These predictions are based on high-affinity binding to key enzymes involved in inflammatory processes, suggesting a pathway for developing new anti-inflammatory and anti-asthmatic drugs (Ge et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 8-Oxa-2-azaspiro[4.5]decan-4-ol are currently under investigation. The compound is synthesized for the production of important biologically active compounds .
Mode of Action
The exact mode of action of 8-Oxa-2-azaspiro[4It is believed to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 8-Oxa-2-azaspiro[4It is known that the compound is involved in the synthesis of biologically active compounds, suggesting that it may influence a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As a precursor to biologically active compounds, it is likely to have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGXANMPSADFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
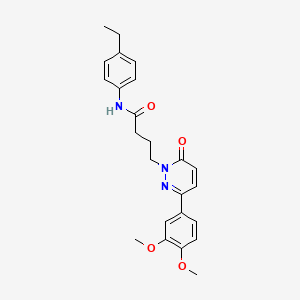
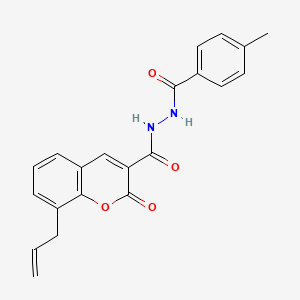
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2605212.png)
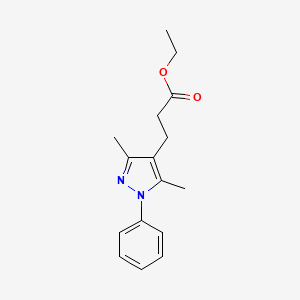
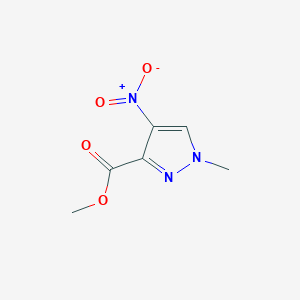
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2605221.png)
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)

![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)
![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)
